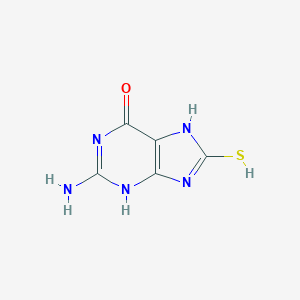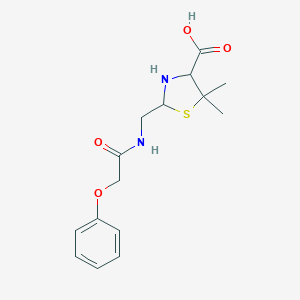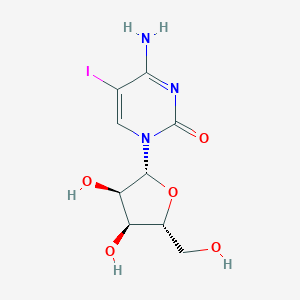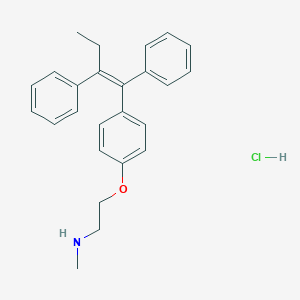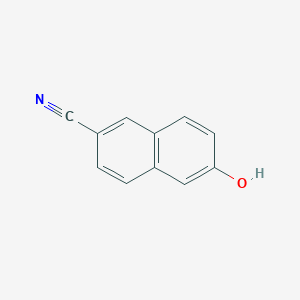
6-シアノ-2-ナフトール
概要
説明
6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is an aromatic alcohol with the molecular formula NCC10H6OH and a molecular weight of 169.18 g/mol . This compound is notable for its superphotoacid properties, with a ground state pKa value of 8.4 and an excited state pKa value of 0.2 . It is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
6-Cyano-2-naphthol has a wide range of applications in scientific research:
作用機序
Safety and Hazards
6-Cyano-2-naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation persists .
生化学分析
Biochemical Properties
6-Cyano-2-naphthol has been found to protonate PANI-ES (polyaniline emeraldine salt) to form PANI-EB (emeraldine base), which shows enhanced conductivity This suggests that 6-Cyano-2-naphthol can interact with certain enzymes and proteins, altering their properties and functions
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
6-Cyano-2-naphthol can be synthesized from 6-bromo-2-naphthol through a reaction with copper(I) cyanide (CuCN). The process involves the following steps :
Starting Material: 6-bromo-2-naphthol.
Reagent: Copper(I) cyanide (CuCN).
Reaction Conditions: The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation, at elevated temperatures (around 100-150°C).
Purification: The product is purified through crystallization or distillation.
化学反応の分析
6-Cyano-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions: Palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions are commonly used.
Major Products: Products include 5-bromo-6-hydroxy-2-naphthonitrile, 5,7-dibromo-6-hydroxy-2-naphthonitrile, and 5-chloro-6-hydroxy-2-naphthonitrile.
類似化合物との比較
6-Cyano-2-naphthol can be compared with other naphthol derivatives:
6-Bromo-2-naphthol: Used as a starting material for the synthesis of 6-Cyano-2-naphthol.
7-Methoxy-2-naphthol: Another naphthol derivative with different substituents affecting its reactivity and applications.
6-Hydroxy-2-naphthoic acid: Similar in structure but with a carboxylic acid group instead of a cyano group.
These comparisons highlight the unique properties of 6-Cyano-2-naphthol, such as its superphotoacid behavior and its applications in enhancing conductivity in materials like polyaniline.
特性
IUPAC Name |
6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTNIBWKHNIPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404614 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52927-22-7 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?
A: 6-Cyano-2-naphthol is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []
Q2: How does the structure of 6-Cyano-2-naphthol relate to its photoacidity?
A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []
Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of 6-Cyano-2-naphthol?
A: Studies have shown that encapsulation of 6-Cyano-2-naphthol within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of 6-Cyano-2-naphthol. [] This highlights the influence of the microenvironment on the photophysical properties of 6-Cyano-2-naphthol. []
Q4: Can you describe a practical application of 6-Cyano-2-naphthol in sensing?
A: 6-Cyano-2-naphthol has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of 6-Cyano-2-naphthol and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


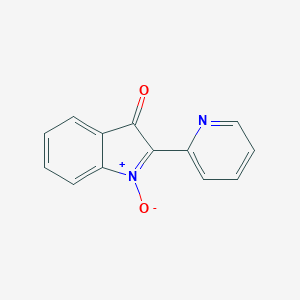
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
